(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane
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Overview
Description
(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane is a complex organic compound with a unique tricyclic structure. This compound is part of the sesquiterpenoid family, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by methylation and other functional group modifications. The reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and specific solvents.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds. Conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes.
Scientific Research Applications
(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors, modulating signal transduction and cellular responses.
Gene Expression: The compound may influence gene expression, altering protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,5S,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane: Similar structure but with different stereochemistry and functional groups.
(1S,2R,5S,7R,8R)-6,6,8-trimethyltricyclo[5.3.1.01,5]undecane-2-carbaldehyde: Contains an aldehyde group, leading to different chemical properties and reactivity.
Uniqueness
(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tricyclic structure and methylidene group make it a valuable compound for various applications and research studies.
Biological Activity
(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane is a bicyclic organic compound that has drawn attention due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex tricyclic structure with multiple methyl groups that influence its chemical reactivity and biological interactions. Its empirical formula is C15H24 with a molecular weight of 204.35 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, indicating potential as an antioxidant agent.
- Anti-inflammatory Effects : Evidence suggests that it may inhibit inflammatory pathways in vitro.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Free Radical Scavenging : The presence of multiple methyl groups may enhance the electron-donating ability of the compound.
- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that this compound may downregulate the expression of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Reduced cytokine levels |
Table 2: Case Studies on Biological Effects
Study Reference | Organism/Model | Findings |
---|---|---|
Bacterial Strains | Significant reduction in growth rates | |
Rodent Model | Decreased markers of inflammation |
Case Studies
-
Antimicrobial Study :
A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent. -
Antioxidant Evaluation :
In vitro assays evaluated the antioxidant capacity using DPPH radical scavenging methods. The results indicated a significant scavenging effect with an IC50 value comparable to standard antioxidants. -
Anti-inflammatory Research :
A rodent model was used to assess the anti-inflammatory effects of the compound following induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines and improved tissue recovery.
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15-/m1/s1 |
InChI Key |
DYLPEFGBWGEFBB-UKTARXLSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13CCC(=C)[C@H](C3)C2(C)C |
Canonical SMILES |
CC1CCC2C13CCC(=C)C(C3)C2(C)C |
Origin of Product |
United States |
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